molecular formula C10H12Cl2FN B2776022 6-Chloro-8-fluoro-5-methyl-1,2,3,4-tetrahydroquinoline;hydrochloride CAS No. 2470439-30-4

6-Chloro-8-fluoro-5-methyl-1,2,3,4-tetrahydroquinoline;hydrochloride

Cat. No.: B2776022
CAS No.: 2470439-30-4
M. Wt: 236.11
InChI Key: LDLSZVNJEXUDIK-UHFFFAOYSA-N
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Description

The 6-Chloro-8-fluoro-5-methyl-1,2,3,4-tetrahydroquinoline;hydrochloride features a tetrahydroquinoline scaffold, a privileged structure in medicinal chemistry known for its relevance in developing novel therapeutic agents. Recent scientific investigations have highlighted the significant potential of tetrahydroquinoline derivatives as core structures for designing multi-target agents in oncology research, particularly for aggressive cancers like glioblastoma multiforme (GBM) . These advanced compounds are designed to target pivotal pharmacological targets such as the G-protein coupled estrogen receptor (GPER) and the anti-apoptotic protein Bcl-2 . The simultaneous modulation of these targets presents a promising strategy to overcome drug resistance and improve therapeutic efficacy by disrupting critical cancer cell survival and proliferation pathways . Researchers are leveraging this scaffold to develop innovative candidates that exhibit potent antiproliferative and antimigratory effects in both 2D and 3D cell culture models, including glioblastoma stem cells, which are crucial for tackling tumor recurrence . This compound is intended for research applications focused on the synthesis and biological evaluation of new chemical entities targeting apoptosis and hormone receptor signaling in cancer. For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

6-chloro-8-fluoro-5-methyl-1,2,3,4-tetrahydroquinoline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClFN.ClH/c1-6-7-3-2-4-13-10(7)9(12)5-8(6)11;/h5,13H,2-4H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDLSZVNJEXUDIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C2=C1CCCN2)F)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl2FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-8-fluoro-5-methyl-1,2,3,4-tetrahydroquinoline;hydrochloride typically involves multiple steps. One common method includes:

    Friedel-Crafts Acylation: This step introduces the acyl group into the aromatic ring.

    Reduction: The acyl group is then reduced to an alkane.

    Halogenation: Introduction of chlorine and fluorine atoms into the structure.

    Cyclization: Formation of the tetrahydroquinoline ring system.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar steps but optimized for higher yields and purity. This often includes the use of automated reactors and stringent quality control measures to ensure consistency.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-8-fluoro-5-methyl-1,2,3,4-tetrahydroquinoline;hydrochloride can undergo various chemical reactions, including:

    Oxidation: Conversion to quinoline derivatives.

    Reduction: Formation of dihydroquinoline derivatives.

    Substitution: Halogen atoms can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Typically involves reagents like potassium permanganate or chromium trioxide.

    Reduction: Commonly uses hydrogen gas with a palladium catalyst.

    Substitution: Utilizes nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions include various substituted quinolines and dihydroquinolines, which are valuable intermediates in the synthesis of pharmaceuticals.

Scientific Research Applications

Antibacterial Activity

Research indicates that compounds similar to 6-chloro-8-fluoro-5-methyl-1,2,3,4-tetrahydroquinoline exhibit significant antibacterial properties. For instance:

  • Minimum Inhibitory Concentration (MIC) : Studies have shown that related compounds demonstrate effective antibacterial activity against various strains of bacteria such as E. coli and Staphylococcus aureus. The MIC values for these compounds ranged from 50 to 250 μg/mL, indicating their potential as antibacterial agents .

Anticancer Properties

Tetrahydroquinoline derivatives have been studied for their anticancer effects. The compound's ability to interact with biological targets involved in cancer progression has been highlighted:

  • Mechanism of Action : Certain studies suggest that these compounds can inhibit tubulin polymerization by binding to the colchicine site on tubulin, which is crucial for cancer cell division . This mechanism underlines the potential of 6-chloro-8-fluoro-5-methyl-1,2,3,4-tetrahydroquinoline; hydrochloride in developing new anticancer therapies.

Synthetic Applications

The compound serves as an important intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions:

  • Catalyzed Reactions : It can be used in palladium-catalyzed cross-coupling reactions to synthesize more complex heterocycles . This versatility makes it a valuable building block in medicinal chemistry and material science.

Case Studies

Study ReferenceApplicationFindings
AntibacterialDemonstrated significant activity against E. coli with MIC = 50 mg/mL.
AnticancerInhibits tubulin polymerization; potential for cancer treatment development.
Synthetic ChemistryEffective in palladium-catalyzed reactions for synthesizing complex compounds.

Mechanism of Action

The mechanism of action of 6-Chloro-8-fluoro-5-methyl-1,2,3,4-tetrahydroquinoline;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can lead to the inhibition or activation of these targets, resulting in various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally related to other tetrahydroquinoline derivatives, differing in substituent type, position, and ring system. Below is a detailed comparison:

Structural and Molecular Comparisons

Compound Name CAS Number Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Features References
6-Chloro-8-fluoro-5-methyl-1,2,3,4-tetrahydroquinoline hydrochloride N/A Cl (6), F (8), CH₃ (5) C₁₀H₁₁Cl₂FN 248.11* Fluorine enhances electronegativity; methyl improves metabolic stability. Synthesized
5-Chloro-8-methoxy-1,2,3,4-tetrahydroquinoline hydrochloride 1251925-38-8 Cl (5), OCH₃ (8) C₁₀H₁₃Cl₂NO 234.12 Methoxy group increases polarity but reduces lipophilicity.
7-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride 90562-34-8 Cl (7) C₉H₁₁Cl₂N 220.10 Chlorine at position 7 alters electronic distribution.
8-Bromo-6-methoxy-1,2,3,4-tetrahydroquinoline hydrochloride N/A Br (8), OCH₃ (6) C₁₀H₁₃BrClNO 278.57 Bromine increases steric bulk; methoxy enhances solubility.
6-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride N/A OCH₃ (6) (isoquinoline core) C₁₀H₁₄ClNO₂ 292.20 Isoquinoline scaffold affects binding to biological targets.

Notes:

  • Fluorine vs.
  • Methyl Group Impact: The methyl group at position 5 (target) may reduce metabolic oxidation compared to unsubstituted analogs, improving bioavailability .
  • Positional Isomerism: Chlorine at position 6 (target) vs. 5 or 7 (other analogs) alters steric and electronic interactions in receptor binding .

Physicochemical Properties

Limited data on the target compound’s exact melting or boiling points exist, but inferences can be made from analogs:

  • Hydrochloride Salts: Most tetrahydroquinoline hydrochlorides exhibit melting points between 138–213°C (e.g., 1,2,3,4-tetrahydroquinoline hydrochloride: m.p. 181°C) .
  • Solubility: Hydrochloride salts generally show higher water solubility than free bases. Fluorine (target) may slightly reduce solubility compared to methoxy analogs .

Biological Activity

6-Chloro-8-fluoro-5-methyl-1,2,3,4-tetrahydroquinoline hydrochloride is a synthetic compound belonging to the tetrahydroquinoline class. Its unique structural features, including the chloro and fluoro substituents on the quinoline ring, contribute to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 6-Chloro-8-fluoro-5-methyl-1,2,3,4-tetrahydroquinoline hydrochloride is C10H10ClF·HCl. The compound's structure includes:

  • Chloro group at the 6th position
  • Fluoro group at the 8th position
  • Methyl group at the 5th position

These substituents enhance the compound's solubility and reactivity in biological systems, making it a candidate for pharmacological studies.

Biological Activities

Research indicates that 6-Chloro-8-fluoro-5-methyl-1,2,3,4-tetrahydroquinoline hydrochloride exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound has potential antibacterial properties. Its structural similarity to other known antimicrobial agents positions it as a candidate for further investigation in this area .
  • Anticancer Properties : There is emerging evidence that tetrahydroquinoline derivatives can exhibit anticancer effects. The specific mechanisms by which 6-Chloro-8-fluoro-5-methyl-1,2,3,4-tetrahydroquinoline hydrochloride may exert these effects are still under investigation but may involve interference with cell cycle progression or induction of apoptosis in cancer cells .
  • Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes involved in various biochemical pathways. For instance, it may interact with coagulation factors or other therapeutic targets .

The exact mechanism of action of 6-Chloro-8-fluoro-5-methyl-1,2,3,4-tetrahydroquinoline hydrochloride is not fully elucidated. However, it is believed that:

  • The presence of halogen atoms (chlorine and fluorine) enhances binding affinity to biological targets.
  • The compound may disrupt enzyme-substrate interactions or alter receptor signaling pathways .

Comparative Analysis with Similar Compounds

To better understand the unique properties of 6-Chloro-8-fluoro-5-methyl-1,2,3,4-tetrahydroquinoline hydrochloride, a comparison with structurally similar compounds can be insightful:

Compound NameStructural FeaturesBiological Activity
6-Chloro-8-fluoro-5-methyl-1,2,3,4-tetrahydroquinoline hydrochlorideChloro at 6th; Fluoro at 8th; Methyl at 5thPotential antimicrobial and anticancer
8-Fluoro-5-methyl-1,2,3,4-tetrahydroquinolineFluoro at 8th; Methyl at 5thAntimicrobial properties reported
8-Chloro-6-fluoro-5-methyl-1,2,3,4-tetrahydroquinolineChloro at 8th; Fluoro at 6th; Methyl at 5thInvestigated for enzyme inhibition

This table highlights how variations in substituent positioning can significantly influence biological activity and reactivity.

Case Studies and Research Findings

Recent studies have investigated the synthesis and evaluation of various derivatives of tetrahydroquinolines. For example:

  • A study demonstrated that certain derivatives exhibited high inhibitory activity against coagulation factors Xa and XIa . This suggests that similar derivatives could be explored for therapeutic applications in hematology.

Moreover:

  • Research focusing on the synthesis pathways indicates that specific reaction conditions can optimize yields and enhance biological activity through structural modifications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-chloro-8-fluoro-5-methyl-1,2,3,4-tetrahydroquinoline hydrochloride, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via reductive cyclization of substituted nitroarenes or through Friedländer condensation. Microwave-assisted synthesis (e.g., 100–120°C, 30–60 minutes) improves reaction efficiency by 20–30% compared to conventional heating . Purification typically involves recrystallization from ethanol/water mixtures, with yields averaging 65–75%. Impurities (e.g., unreacted intermediates) are monitored via HPLC using a C18 column and UV detection at 254 nm .

Q. How is the structural integrity of this compound confirmed in academic research?

  • Methodological Answer : Structural characterization employs:

  • 1H/13C NMR : Assignments focus on methyl (δ ~1.2–1.5 ppm), fluorine (δ ~−110 to −120 ppm for 19F NMR), and aromatic proton signals (δ ~6.5–8.0 ppm) .
  • Mass Spectrometry (HRMS) : Exact mass confirmation (e.g., [M+H]+ calculated for C₁₀H₁₁ClF₂N: 234.0562) .
  • X-ray Crystallography : Resolves spatial arrangement of the tetrahydroquinoline core and substituent positions .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

  • Methodological Answer : The compound is sparingly soluble in water (<1 mg/mL) but highly soluble in DMSO (>50 mg/mL). Stability studies (pH 3–9, 25°C) show degradation <5% over 48 hours. Long-term storage requires desiccated conditions (−20°C) to prevent hydrolysis of the hydrochloride salt .

Advanced Research Questions

Q. How do substituent variations (e.g., chloro, fluoro, methyl) impact structure-activity relationships (SAR) in biological assays?

  • Methodological Answer : Comparative SAR studies using analogs (e.g., 8-fluoro vs. 8-trifluoromethyl derivatives) reveal:

  • Antimicrobial Activity : Chloro/fluoro substituents enhance Gram-positive bacterial inhibition (MIC 2–8 µg/mL) due to increased lipophilicity and membrane penetration .
  • Enzyme Binding : Methyl groups at position 5 reduce steric hindrance in kinase binding pockets (IC₅₀ improved by 3-fold) .
  • Data Analysis : Molecular docking (AutoDock Vina) and free-energy perturbation (FEP) calculations validate experimental trends .

Q. How can contradictory data on biological activity be resolved when testing this compound across different cell lines?

  • Methodological Answer : Discrepancies arise from cell-specific metabolic rates or assay conditions. Mitigation strategies include:

  • Normalization : Use of internal controls (e.g., ATP quantification for viability assays) .
  • Dose-Response Curves : EC₅₀ values calculated across 8–12 concentrations to account for variability .
  • Orthogonal Assays : Confirm results via fluorescence-based assays (e.g., caspase-3 activation for apoptosis) and transcriptomics .

Q. What experimental designs are recommended for evaluating this compound’s potential in enzyme inhibition studies?

  • Methodological Answer :

  • Target Selection : Prioritize kinases (e.g., EGFR, CDK2) due to the tetrahydroquinoline scaffold’s ATP-binding affinity .
  • Assay Conditions : Use Z’-factor >0.5 in 384-well plates with 10 µM ATP and 1–10 µM compound .
  • Data Validation : Compare inhibition rates (Ki) with positive controls (e.g., staurosporine) and assess time-dependent effects .

Q. What analytical methods are critical for detecting degradation products during long-term stability studies?

  • Methodological Answer :

  • Forced Degradation : Expose the compound to heat (60°C), light (1.2 million lux-hours), and humidity (75% RH) for 4 weeks .
  • LC-MS/MS : Identify degradation products (e.g., demethylated or oxidized derivatives) using a Q-TOF mass spectrometer in positive ion mode .
  • Quantification : Degradation thresholds set at >0.1% for any impurity (ICH Q3A guidelines) .

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